molecular formula C11H11NO B1490796 (6-Methylquinolin-3-yl)methanol CAS No. 1307237-69-9

(6-Methylquinolin-3-yl)methanol

Cat. No. B1490796
CAS RN: 1307237-69-9
M. Wt: 173.21 g/mol
InChI Key: HXKJHDIJKKAWCY-UHFFFAOYSA-N
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Description

“(6-Methylquinolin-3-yl)methanol” is a chemical compound with the CAS Number: 1307237-69-9 . Its IUPAC name is (6-methyl-3-quinolinyl)methanol . The compound has a molecular weight of 173.21 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H11NO/c1-8-2-3-11-10 (4-8)5-9 (7-13)6-12-11/h2-6,13H,7H2,1H3 . This indicates that the compound has a quinoline core with a methyl group at the 6th position and a methanol group at the 3rd position.


Physical And Chemical Properties Analysis

“this compound” has a melting point of 86-88 degrees Celsius . It is a powder at room temperature .

Scientific Research Applications

Antitubercular Agent Synthesis

The compound [(6-Methylquinolin-3-yl)methanol] is used in the synthesis of new quinoline-4-yl-1,2,3-triazoles that exhibit potential as antitubercular agents. In a study, compounds synthesized from this intermediate showed activity against Mycobacterium tuberculosis H37Rv, suggesting their promise as lead molecules in tuberculosis treatment research (Thomas et al., 2011).

Antimicrobial Activity in Food Preservation

Research involving analogues of 4-methylquinoline, closely related to this compound, has demonstrated antimicrobial activities against foodborne bacteria. This suggests potential applications in the development of natural preservatives for food products (Kim et al., 2014).

Antimalarial Drug Development

Compounds derived from methylquinoline, akin to this compound, have been synthesized and evaluated for their effectiveness against malaria. These compounds have shown curative properties against Plasmodium berghei in mice, indicating their potential in antimalarial drug development (Lutz & Sanders, 1976).

Photophysical Studies and Fluorescent Labeling

This compound derivatives have been utilized in studies focusing on photophysical properties and fluorescent labeling. These compounds, due to their fluorescence characteristics, have applications in biomedical analysis and fluorescent labeling reagents (Hirano et al., 2004).

Electrocatalytic Synthesis

In the realm of electrocatalytic synthesis, methanol derivatives, closely related to this compound, have been used to synthesize dihydroquinazolin-4(1H)-one. This process highlights the potential of methanol as a C1 source in cyclization reactions with aminobenzamides, contributing to the field of heterocyclic compound synthesis (Liu et al., 2021).

Safety and Hazards

The safety information available indicates that “(6-Methylquinolin-3-yl)methanol” may cause skin irritation and serious eye irritation . Precautionary measures should be taken while handling this compound .

Future Directions

The future directions for “(6-Methylquinolin-3-yl)methanol” and its derivatives could involve further exploration of their therapeutic potential. Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

properties

IUPAC Name

(6-methylquinolin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-2-3-11-10(4-8)5-9(7-13)6-12-11/h2-6,13H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXKJHDIJKKAWCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC(=CN=C2C=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the key structural features of (2-chloro-6-methylquinolin-3-yl)methanol as revealed by the study?

A1: The study utilized single-crystal X-ray diffraction to determine that (2-chloro-6-methylquinolin-3-yl)methanol is a nearly planar molecule []. The root mean square deviation from planarity for non-hydrogen atoms was found to be 0.026 Å []. This near-planarity is attributed to the conjugated system present within the quinoline ring system []. Furthermore, the crystal structure revealed that molecules of (2-chloro-6-methylquinolin-3-yl)methanol interact through O—H⋯O hydrogen bonds forming C(2) chains []. These chains are further stabilized by weak C—H⋯π interactions and π–π stacking interactions between the aromatic rings, with a centroid–centroid distance of 3.713(3) Å [].

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